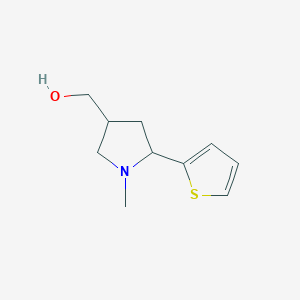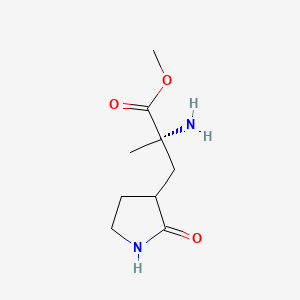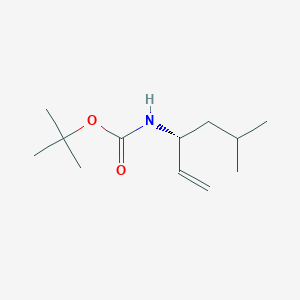
tert-Butyl (R)-(5-methylhex-1-en-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbamates or amides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbamate to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Amides, carbamates
Reduction: Amines
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate is used as a protecting group for amines. The tert-butyl group provides steric hindrance, making it stable under various reaction conditions. It can be easily removed using acidic conditions, such as trifluoroacetic acid (TFA) .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the protection of amino groups during peptide synthesis. Its stability and ease of removal make it an ideal protecting group in multi-step syntheses .
Industry: In the agrochemical industry, tert-butyl carbamates are used as intermediates in the synthesis of pesticides and herbicides. Their stability and reactivity make them suitable for large-scale production .
Mécanisme D'action
The mechanism of action of tert-butyl ®-(5-methylhex-1-en-3-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This property is particularly useful in peptide synthesis, where the protecting group can be removed without affecting other functional groups .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-ethylcarbamate
Comparison: tert-Butyl ®-(5-methylhex-1-en-3-yl)carbamate is unique due to its specific structure, which includes a chiral center and an unsaturated hexyl chain. This structure provides distinct reactivity and stability compared to other tert-butyl carbamates. The presence of the chiral center allows for enantioselective synthesis, making it valuable in the production of chiral pharmaceuticals .
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-5-methylhex-1-en-3-yl]carbamate |
InChI |
InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
OOYLKAHPLMLJPK-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C[C@H](C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


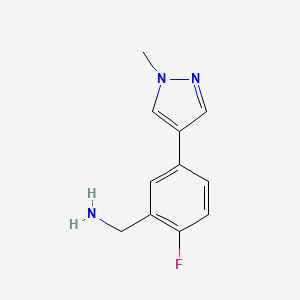
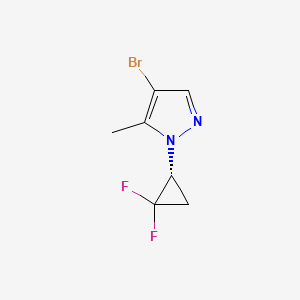
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
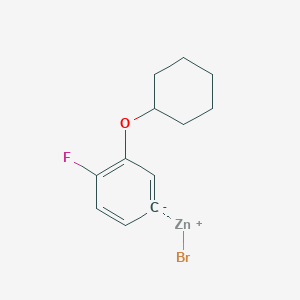
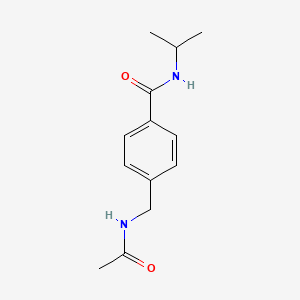

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)


![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

